3,5-Diethoxypicolinonitrile
Description
3,5-Diethoxypicolinonitrile is a pyridine derivative featuring ethoxy (-OCH₂CH₃) groups at the 3- and 5-positions of the pyridine ring and a nitrile (-CN) group at the 2-position. The ethoxy groups confer electron-donating effects, which may modulate reactivity, solubility, and biological activity compared to other substituents .
Properties
CAS No. |
36057-52-0 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3,5-diethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2O2/c1-3-13-8-5-10(14-4-2)9(6-11)12-7-8/h5,7H,3-4H2,1-2H3 |
InChI Key |
CNJQCTWLVXLABA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1)C#N)OCC |
Canonical SMILES |
CCOC1=CC(=C(N=C1)C#N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Analogs
- Methyl 3,5-Dichloropicolinate (C₇H₅Cl₂NO₂): The chlorine atoms at positions 3 and 5 enhance electrophilicity, favoring nucleophilic substitution reactions. Molecular weight: 206.02 g/mol. Applications: Intermediate in pesticide synthesis . Comparison: Unlike 3,5-Diethoxypicolinonitrile, the electron-withdrawing Cl groups reduce ring electron density, increasing reactivity toward nucleophiles. The nitrile group in 3,5-Diethoxypicolinonitrile may further stabilize intermediates in coupling reactions .
Alkoxy-Substituted Analogs
- 4-Methoxy-3,5-Dimethylpicolinonitrile (C₁₀H₁₂N₂O): Methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4, 3, and 3. Molecular weight: 162.19 g/mol. Comparison: The smaller methoxy group in this compound reduces steric hindrance compared to ethoxy substituents. However, the absence of a nitrile group limits its utility in reactions requiring cyano participation .
- 3,5-Bis(benzyloxy)picolinonitrile (C₂₀H₁₆N₂O₂): Benzyloxy (-OCH₂C₆H₅) groups at 3 and 5 positions. This compound is explored for antimicrobial activity, suggesting that 3,5-Diethoxypicolinonitrile may also have bioactivity .
Data Tables
Table 1: Key Properties of Picolinonitrile Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| 3,5-Diethoxypicolinonitrile | 3,5-OCH₂CH₃; 2-CN | ~192.2 (calculated) | High lipophilicity; electron-rich ring | Potential synthetic intermediate |
| Methyl 3,5-Dichloropicolinate | 3,5-Cl; COOCH₃ | 206.02 | Electrophilic; reactive to nucleophiles | Pesticide synthesis |
| 4-Methoxy-3,5-dimethylpicolinonitrile | 4-OCH₃; 3,5-CH₃ | 162.19 | Low steric hindrance; moderate reactivity | Pharmaceutical research |
| 3,5-Bis(benzyloxy)picolinonitrile | 3,5-OCH₂C₆H₅; 2-CN | 316.36 | High steric bulk; antimicrobial potential | Drug discovery |
Research Findings and Gaps
- Reactivity: Ethoxy groups in 3,5-Diethoxypicolinonitrile likely enhance solubility in organic solvents compared to chloro analogs but reduce electrophilicity, directing reactivity toward electrophilic aromatic substitution or metal-catalyzed coupling .
- Biological Potential: Structural similarities to benzyloxy derivatives suggest possible antimicrobial or enzyme-inhibitory properties, though empirical studies are needed .
- Synthetic Utility : The nitrile group offers a handle for further functionalization (e.g., hydrolysis to amides or reduction to amines), positioning it as a versatile intermediate .
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